tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate
Description
tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate is a piperidine derivative featuring a tert-butyl carbamate group at the 4-position and a 3-nitrobenzyl substituent at the 1-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing acridine derivatives with anti-prion, neuroprotective, and anti-cholinesterase activities . The nitro group on the benzyl moiety imparts unique electronic and steric properties, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
tert-butyl N-[1-[(3-nitrophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-7-9-19(10-8-14)12-13-5-4-6-15(11-13)20(22)23/h4-6,11,14H,7-10,12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPJULZEPRQBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 3-nitrobenzaldehyde with 4-N-BOC-aminopiperidine. The reaction proceeds through a series of steps, including condensation, reduction, and protection, to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield tert-Butyl 1-(3-aminobenzyl)piperidin-4-ylcarbamate.
Scientific Research Applications
Tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and drug development. It is an organic compound classified as a carbamate, featuring a piperidine ring substituted with a nitrobenzyl group and a tert-butyl carbamate moiety.
Scientific Research Applications
- As a Building Block for Drug Development Tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate serves as an essential intermediate in the synthesis of biologically active compounds. Researchers explore its potential as a building block for drug development.
- Investigating Biological Activity The biological activity of tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate is under investigation, with preliminary studies suggesting it may exhibit certain potential.
- Structure-Activity Relationship (SAR) Studies The compound can be modified on the piperidine ring to optimize biological activity in SAR studies.
- Pharmacokinetics Its absorption, distribution, metabolism, and excretion properties can be evaluated.
- Interaction with Biological Targets Studies investigating the interactions of tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate with biological targets are ongoing.
Synthesis
Tert-butyl (1-(4-nitrobenzyl)piperidin-4-yl)carbamate can be synthesized via the reaction of 4-nitrobenzyl bromide and tert-butyl piperidin-4-ylcarbamate in the presence of as base and acetone .
Comparable Compounds
Tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate shares structural similarities with several other compounds:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| Tert-butyl piperidine-1-carboxylate | Piperidine ring with tert-butyl | Basic structure without nitro substitution |
| Tert-butyl 4-(4-nitrophenyl)carbamate | Similar carbamate structure | Different phenolic substitution |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin | Piperidine ring with trifluoromethyl pyrimidine | Distinctive trifluoromethyl group |
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-donating groups (e.g., 4-methylbenzyl) result in higher yields (95%), likely due to enhanced nucleophilicity of the benzyl halide.
- Bulky substituents (e.g., 3-cyano-3,3-diphenylpropyl) reduce yields (56%) due to steric hindrance during substitution .
Physicochemical Properties
NMR Spectral Data
- tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate :
- tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate :
- Expected downfield shifts for aromatic protons due to the nitro group’s electron-withdrawing effect (e.g., δ ~8.0–8.5 ppm for nitro-substituted aromatic protons).
Molecular Weight and Polarity
Stability and Reactivity
- Nitro Group : Increases oxidative and thermal instability compared to chloro or methyl analogs. May participate in redox reactions under biological conditions.
- tert-Butyl Carbamate : Provides steric protection against enzymatic degradation, a feature shared across all analogs .
Biological Activity
tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate, with the CAS number 323578-32-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.
Synthesis
The synthesis of this compound involves a reaction between tert-butyl N-(piperidin-4-yl)carbamate and 3-nitrobenzaldehyde in methanol, facilitated by sodium tris(acetoxy)borohydride under specific conditions. The yield reported for this synthesis is approximately 76% .
The compound exhibits various biological activities, including potential anti-inflammatory and anticancer properties. Its structure suggests it may interact with specific biological targets, such as the NLRP3 inflammasome, which is involved in inflammatory responses. Studies indicate that compounds with similar piperidine structures can modulate IL-1β release in LPS/ATP-stimulated macrophages .
Anticancer Activity
Research indicates that derivatives of piperidine compounds can induce apoptosis in cancer cells. For instance, studies on related compounds have shown significant pro-apoptotic activity against hematological cancers and solid tumors . The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Case Studies
Pharmacological Implications
The biological activities associated with this compound suggest potential applications in treating inflammatory diseases and cancers. Its ability to modulate key inflammatory pathways and induce apoptosis in malignant cells positions it as a candidate for further pharmacological exploration.
Q & A
Basic: What are the standard synthetic routes for tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate, and what reaction conditions are critical for optimizing yield and purity?
Answer:
The synthesis typically involves a multi-step process starting with the condensation of 3-nitrobenzaldehyde and 4-N-BOC-aminopiperidine, followed by reduction and protection steps. Key conditions include:
- Solvents: Dichloromethane is commonly used for its inertness and solubility properties.
- Catalysts: Triethylamine facilitates condensation and deprotonation.
- Reduction: Sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) under hydrogen can reduce intermediates.
- Protection: The tert-butyl carbamate (BOC) group is introduced to protect the amine during synthesis.
Optimization focuses on maintaining anhydrous conditions, controlling reaction temperatures (often room temperature to 60°C), and using stoichiometric excesses of reagents to drive reactions to completion. Yield improvements are achieved via continuous flow synthesis or automated reactors in scaled-up protocols .
Advanced: How can researchers resolve contradictions in reaction yields when reducing the nitro group in this compound under varying conditions?
Answer:
Discrepancies in reduction efficiency often arise from catalyst choice and solvent compatibility. For example:
- Pd/C with H₂ gas in ethanol achieves selective nitro-to-amine reduction but may require strict moisture control.
- NaBH₄ with NiCl₂ in methanol offers faster kinetics but risks over-reduction of other functional groups.
To resolve contradictions:
Characterize intermediates (e.g., via LC-MS or NMR) to confirm reduction specificity.
Screen solvent systems (e.g., THF vs. MeOH) to stabilize reactive intermediates.
Monitor reaction progress using TLC or in-situ IR to identify side reactions.
Evidence suggests Pd/C in ethanol at 40°C provides >85% yield of tert-Butyl 1-(3-aminobenzyl)piperidin-4-ylcarbamate, while NaBH₄ may require additives like CeCl₃ to suppress byproducts .
Basic: What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., nitrobenzyl substitution pattern) and BOC protection integrity.
- HPLC-MS: Quantifies purity (>95% is typical for research-grade material) and detects deprotection byproducts.
- FT-IR: Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carbamate, NO₂ asymmetric stretch at ~1520 cm⁻¹).
- Elemental Analysis: Matches experimental vs. theoretical values for C, H, N, O to confirm molecular formula (C₁₇H₂₅N₃O₄) .
Advanced: What strategies can enhance the piperidine ring's interaction with biological targets, such as enzymes or receptors?
Answer:
Modifications to the piperidine ring or nitrobenzyl group can improve target affinity:
- Substitution: Introduce electron-withdrawing groups (e.g., Cl, F) at the benzyl para-position to modulate electron density and binding.
- Ring Functionalization: Replace the piperidine ring with a morpholine or thiomorpholine scaffold to alter hydrogen-bonding capacity.
- Bioisosteres: Replace the nitro group with a cyano or sulfonamide moiety to enhance solubility or reduce toxicity.
Comparative studies with analogs (e.g., tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate) show meta-substitution on the benzyl group improves steric compatibility with hydrophobic enzyme pockets .
Safety: What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Toxicity: Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods and closed systems during synthesis.
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is advised for powder handling.
- Spill Management: Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent nitro group reactivity.
- Storage: Store in amber vials under argon at –20°C to prevent degradation .
Advanced: How does the positional isomerism of the nitro group (meta vs. para) impact the compound’s reactivity and pharmacological profile?
Answer:
- Reactivity: The meta-nitro group in this compound exhibits slower reduction kinetics compared to para-substituted analogs due to steric hindrance.
- Pharmacology: Meta-substitution enhances selectivity for monoamine oxidase (MAO) inhibitors, while para-substitution may increase off-target binding to serotonin receptors.
- Solubility: Para-nitro derivatives show lower aqueous solubility due to symmetry, impacting bioavailability.
These differences necessitate tailored synthetic and screening protocols for structure-activity relationship (SAR) studies .
Basic: What are the common applications of this compound in medicinal chemistry research?
Answer:
- Intermediate: Used to synthesize analogs for kinase inhibitors or GPCR modulators via nitro reduction or carbamate deprotection.
- Pharmacophore Development: The nitrobenzyl-piperidine scaffold is explored in CNS drug candidates for Alzheimer’s and Parkinson’s diseases.
- Protease Studies: Serves as a warhead in covalent inhibitors targeting cysteine proteases (e.g., cathepsins) .
Advanced: How can researchers address low yields during BOC-deprotection steps in downstream derivatization?
Answer:
Low yields often result from incomplete acidolysis or carbamate stability. Solutions include:
Deprotection Reagents: Use 4M HCl in dioxane instead of TFA to minimize side reactions.
Temperature Control: Heat to 50°C for 6 hours to ensure complete cleavage.
Quenching: Neutralize with aqueous NaHCO₃ immediately post-deprotection to prevent amine oxidation.
Yields >90% are achievable with optimized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
